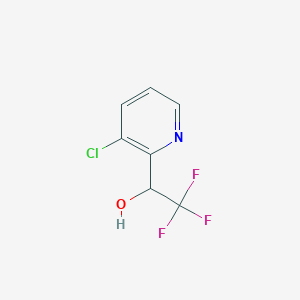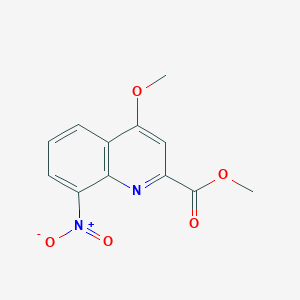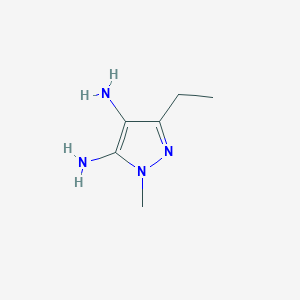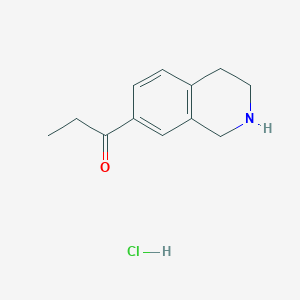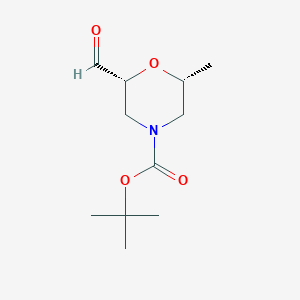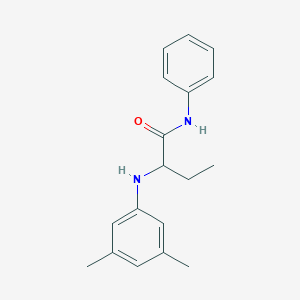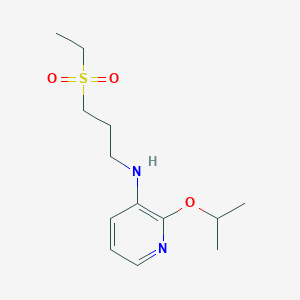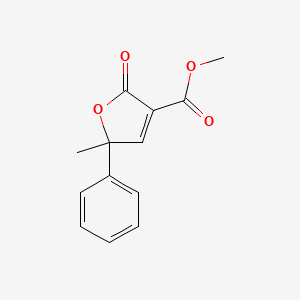![molecular formula C15H16ClNO B12859415 4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopropyl group attached to an aminobiphenyl structure, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems, which offer efficiency and sustainability compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents include diazo compounds for cyclopropanation, and oxidizing or reducing agents for respective reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may induce conformational changes in target proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride
- (4Z)-7-[(1R,2R,3S,5S)-5-([1,1’-biphenyl]-4-ylmethoxy)-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid hydrochloride
Uniqueness
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride is unique due to its cyclopropyl group, which imparts rigidity and distinct reactivity compared to other biphenyl derivatives. This structural feature enhances its potential in various applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C15H16ClNO |
|---|---|
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
3-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m0./s1 |
Clé InChI |
LPVCAMIPTMRRLZ-LDXVYITESA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
SMILES canonique |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
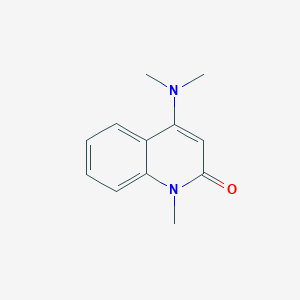
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
